molecular formula C16H16O2 B8497744 1,3-Diphenyl-3-hydroxy-2-methyl-1-propanone CAS No. 61878-73-7

1,3-Diphenyl-3-hydroxy-2-methyl-1-propanone

Cat. No. B8497744
CAS RN: 61878-73-7
M. Wt: 240.30 g/mol
InChI Key: YJPANUWAQYSUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenyl-3-hydroxy-2-methyl-1-propanone is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Diphenyl-3-hydroxy-2-methyl-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diphenyl-3-hydroxy-2-methyl-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61878-73-7

Product Name

1,3-Diphenyl-3-hydroxy-2-methyl-1-propanone

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-hydroxy-2-methyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C16H16O2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15,17H,1H3

InChI Key

YJPANUWAQYSUPC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

From the methylene chloride solution of the chiral lead catalyst thus prepared, the solvent was evaporated, then dissolved in H2O-i-PrOH (1:4.5, 0.50 ml). After cooling at 0° C., H2O:i-PrOH (1:4.5, 1.0 ml) solutions of benzaldehyde (0.5 mmols) and 1-phenyl-1-trimethylsiloxy-1-propene (0.75 mmols) were added consecutively. After stirring for 20 hours, ethyl acetate (15 ml) and aqueous saturated NaHCO3 solution (10 ml) were added thereto to separate the organic layer, followed by the extraction of the product with ethyl acetate (10 ml×2). The resulting organic layer was dried over anhydrous sodium sulfate, then the solvent was evaporated away under reduced pressure, and the residue was purified through thin-layer silica gel chromatography to obtain 1,3-diphenyl-3-hydroxy-2-methyl-1-propanone (89%, syn:anti=91:9, 69% ee (syn)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Three
Quantity
0.75 mmol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

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